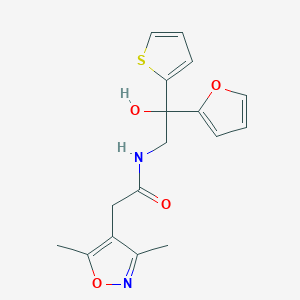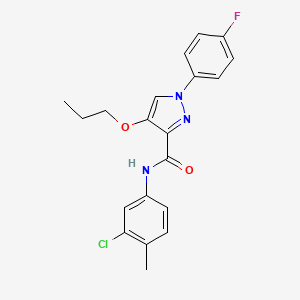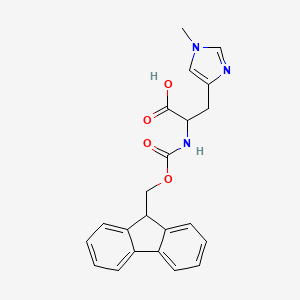
Fmoc-D-His(1-Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Histidine(1-Methyl)-OH is a derivative of histidine, an essential amino acid. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the imidazole ring of histidine. This modification enhances its stability and makes it suitable for use in peptide synthesis, particularly in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(1-Methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Methylation of the Imidazole Ring: The imidazole ring of the protected D-Histidine is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of Fmoc-D-Histidine(1-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-Histidine are reacted with Fmoc-Cl in industrial reactors.
Methylation: The protected D-Histidine is then methylated using industrial-grade methyl iodide.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Fmoc-D-Histidine(1-Methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound.
Substitution: Deprotected D-Histidine(1-Methyl)-OH.
Applications De Recherche Scientifique
Chemistry: Fmoc-D-Histidine(1-Methyl)-OH is widely used in peptide synthesis, particularly in the synthesis of peptides with specific structural and functional properties. Its stability and ease of removal make it a valuable building block in solid-phase peptide synthesis.
Biology: In biological research, Fmoc-D-Histidine(1-Methyl)-OH is used to study protein-protein interactions and enzyme-substrate interactions. Its modified structure allows for the investigation of the role of histidine residues in biological processes.
Medicine: The compound is used in the development of peptide-based drugs. Its stability and ability to be incorporated into peptides make it a valuable tool in drug design and development.
Industry: Fmoc-D-Histidine(1-Methyl)-OH is used in the production of functional materials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
Mécanisme D'action
The mechanism of action of Fmoc-D-Histidine(1-Methyl)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The methyl group on the imidazole ring can influence the compound’s interactions with other molecules, affecting its binding affinity and specificity.
Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides and proteins, influencing their structure and function. It can interact with enzymes, receptors, and other proteins, modulating their activity and stability.
Comparaison Avec Des Composés Similaires
Fmoc-L-Histidine(1-Methyl)-OH: Similar to Fmoc-D-Histidine(1-Methyl)-OH but with the L-isomer of histidine.
Fmoc-D-Histidine-OH: Lacks the methyl group on the imidazole ring.
Fmoc-D-Histidine(1-Benzyl)-OH: Contains a benzyl group instead of a methyl group on the imidazole ring.
Uniqueness: Fmoc-D-Histidine(1-Methyl)-OH is unique due to its specific modifications, which enhance its stability and suitability for peptide synthesis. The presence of the Fmoc group and the methyl group on the imidazole ring provides distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOFHRSEVVUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
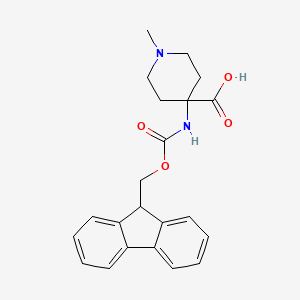
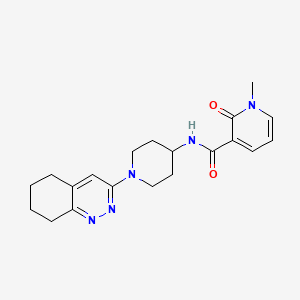
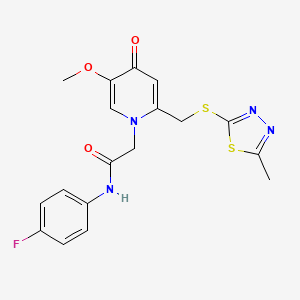

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)

![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)
![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

